2,5-dimethyl-1-benzothiophene-3-carboxylic acid
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Overview
Description
2,5-dimethyl-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound that features a benzothiophene core with two methyl groups at positions 2 and 5, and a carboxylic acid group at position 3. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-benzothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,5-dimethylthiophene with a suitable carboxylating agent can yield the desired product. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,5-dimethyl-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to produce therapeutic effects. The exact mechanism involves binding to these targets and altering their activity, leading to the desired biological outcome.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the methyl and carboxylic acid substituents.
2-methylbenzothiophene: A derivative with a single methyl group.
3-carboxybenzothiophene: A derivative with a carboxylic acid group at position 3.
Uniqueness
2,5-dimethyl-1-benzothiophene-3-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
6432-33-3 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2,5-dimethyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O2S/c1-6-3-4-9-8(5-6)10(11(12)13)7(2)14-9/h3-5H,1-2H3,(H,12,13) |
InChI Key |
RMZUIZDEPYMURK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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